REACTION_CXSMILES
|
CC([NH:5][S:6]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[N:10]=1)(=[O:8])=[O:7])(C)C>FC(F)(F)C(O)=O>[F:15][C:11]1[N:10]=[C:9]([S:6]([NH2:5])(=[O:7])=[O:8])[CH:14]=[CH:13][CH:12]=1
|
Name
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N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
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Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NS(=O)(=O)C1=NC(=CC=C1)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for two days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The volatiles were then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC(=N1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |